4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzenesulfonamide group, an indole moiety, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the indole moiety, the introduction of the fluoro substituent, and the coupling of the benzenesulfonamide group. Common synthetic routes may involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Substituent: This step may involve electrophilic fluorination using reagents such as Selectfluor.
Coupling with Benzenesulfonamide: The final step involves coupling the indole derivative with benzenesulfonamide under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C, NaBH₄
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could yield indole-2,3-dione derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with various enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes, modulating their activity. The fluoro substituent may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- 4-ethoxy-N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Uniqueness
The presence of the fluoro substituent in 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide distinguishes it from its chloro and bromo analogs. Fluorine atoms can significantly influence the electronic properties and biological activity of the compound, often leading to enhanced potency and selectivity.
Biological Activity
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features an ethoxy group, an indole moiety, and a sulfonamide functional group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula for this compound is C19H21FN2O3S with a molecular weight of approximately 376.45 g/mol. The compound's structure can be represented by the following table:
Property | Value |
---|---|
Molecular Weight | 376.45 g/mol |
IUPAC Name | This compound |
InChI Key | [To be determined] |
Canonical SMILES | CC(OCC)C1=CC=C(C=C1S(=O)(=O)NCC2=C(NC3=CC=CC=C32)C)F |
The mechanism of action for this compound primarily involves its interaction with specific biological targets. The sulfonamide group allows the compound to mimic natural substrates, facilitating binding to enzyme active sites and inhibiting their activity. Research indicates that compounds with indole structures often exhibit significant activity against various biological targets, including those involved in inflammation and cancer progression .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown good antibacterial potency against strains such as Staphylococcus aureus, outperforming traditional antibiotics like ampicillin and streptomycin .
Anticancer Properties
The indole moiety in the compound is particularly noteworthy for its anticancer properties. Research has indicated that derivatives containing indole structures can exhibit cytotoxic effects against various cancer cell lines, including those from human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma . The compound's ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further exploration in cancer therapeutics.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also significant. Sulfonamides are known to inhibit cyclooxygenases (COX), which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited significant inhibitory effects against multiple bacterial strains, highlighting their potential as alternative antimicrobial agents .
Study 2: Anticancer Activity
In another study focusing on indole derivatives, researchers found that compounds similar to our target showed IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the indole structure can enhance cytotoxicity and selectivity toward cancer cells .
Properties
IUPAC Name |
4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIWFXUFOJDVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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